molecular formula C10H8N2O3 B12274562 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B12274562
M. Wt: 204.18 g/mol
InChI Key: XDPJROVEYHSRDI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is a high-purity chemical intermediate designed for research and development applications, strictly for Research Use Only (RUO). This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The 2-methoxyphenyl substituent and the aldehyde functional group make this molecule a versatile building block for constructing more complex structures, particularly in anticancer and antimicrobial agent discovery . The aldehyde group is a key reactive site, allowing for further synthetic modification via condensation or nucleophilic addition reactions to create libraries of derivatives for biological screening. Researchers value 1,2,4-oxadiazole derivatives for their potential to interact with various biological targets; similar compounds have demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and have been investigated as Succinate Dehydrogenase (SDH) inhibitors with promising antifungal activity . This compound is for use in laboratory research only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-14-8-5-3-2-4-7(8)10-11-9(6-13)15-12-10/h2-6H,1H3

InChI Key

XDPJROVEYHSRDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C=O

Origin of Product

United States

Preparation Methods

Cyclization of O-Acylamidoximes Using CDI Activation

The activation of carboxylic acids via N,N′-carbonyldiimidazole (CDI) provides a robust pathway for synthesizing 1,2,4-oxadiazoles. For 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, this method involves two steps:

  • O-Acylation of Amidoxime : 2-Methoxybenzamidoxime reacts with a formylating agent activated by CDI. CDI converts the formyl source (e.g., formic acid derivatives) into an imidazolide intermediate, which acylates the amidoxime’s oxygen atom.
  • Cyclodehydration : The O-acylamidoxime undergoes thermal cyclization at 120°C in dimethylformamide (DMF), eliminating water and forming the oxadiazole ring.

Key Conditions :

  • Reagents : CDI (1.1 equiv), DMF solvent, 120°C for 4 hours.
  • Yield : ~59% (based on analogous reactions).
  • Advantages : One-pot synthesis, avoids unstable intermediates like formyl chloride.

One-Pot Synthesis via Vilsmeier Reagent Activation

The Vilsmeier-Haack reaction, traditionally used for formylating aromatic systems, has been adapted for oxadiazole synthesis. Here, the Vilsmeier reagent (generated from DMF and POCl₃) activates the formyl group directly during cyclization:

  • Amidoxime Activation : 2-Methoxybenzamidoxime reacts with the Vilsmeier reagent, forming an O-formylamidoxime intermediate.
  • Cyclization : Heating the intermediate induces cyclodehydration, yielding the target carbaldehyde.

Key Conditions :

  • Reagents : DMF/POCl₃ (Vilsmeier reagent), 80–100°C.
  • Yield : 61–93% (observed in analogous oxadiazole syntheses).
  • Advantages : High yields, minimal purification required.

Alternative Methods: Nitrile Oxide Cycloaddition

Though less common, nitrile oxide cycloadditions offer a route to 1,2,4-oxadiazoles. For the carbaldehyde derivative:

  • Nitrile Oxide Generation : Chlorination of 2-methoxybenzaldoxime forms a nitrile oxide.
  • Cycloaddition with Nitriles : The nitrile oxide reacts with a nitrile bearing a formyl group (e.g., formyl cyanide), though this approach faces challenges due to reagent instability.

Key Conditions :

  • Reagents : Chlorinating agents (e.g., NCS), nitriles.
  • Yield : <20% (observed in similar reactions).
  • Challenges : Low yields, unstable intermediates.

Comparative Analysis of Methods

Method Reagents Temperature Yield Advantages Limitations
CDI Activation CDI, DMF 120°C ~59% One-pot, stable intermediates Requires anhydrous conditions
Vilsmeier Reagent DMF/POCl₃ 80–100°C 61–93% High yield, simple purification Corrosive reagents
Superbase (KOH/DMSO) KOH, ethyl formate RT Moderate Scalable, mild conditions Limited electrophile diversity
Nitrile Oxide Cycloaddition NCS, nitriles RT–80°C <20% Modular approach Low yield, unstable reagents

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

    Reduction: 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Overview : Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can act as apoptosis inducers and exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies :

  • A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that demonstrated potent anticancer activity. For instance, a derivative of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde was evaluated against multiple cancer cell lines including human colon adenocarcinoma and breast cancer. The results showed an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
  • Another research effort reported that modifications to the oxadiazole structure could enhance its antiproliferative activity. For example, derivatives with electron-withdrawing groups at specific positions exhibited improved biological activity against various tumor cell lines .
CompoundCell Line TestedIC50 Value (µM)
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehydeOVXF 8992.76
3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehydePXF 17529.27

Antibacterial Properties

Overview : The antibacterial potential of oxadiazole derivatives has been explored due to their ability to inhibit bacterial growth effectively.

Research Findings :

  • A recent study synthesized a series of substituted oxadiazoles that displayed significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, some derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Specifically, compounds derived from the oxadiazole structure demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating their potential as new antibacterial agents .
CompoundBacteria TestedMIC Value (µg/mL)
Oxadiazole Derivative AE. coli10
Oxadiazole Derivative BS. aureus15

Other Biological Activities

In addition to anticancer and antibacterial activities, oxadiazole derivatives have shown promise in various other therapeutic areas:

  • Anti-inflammatory Effects : Certain oxadiazoles have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal effects against pathogenic fungi such as Candida albicans, suggesting their utility in treating fungal infections .
  • Antitubercular Activity : Compounds containing the oxadiazole moiety have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results indicating potential for further development .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde

  • Substituent : 2-Bromophenyl group replaces the 2-methoxyphenyl group.
  • Key Differences : Bromine’s electron-withdrawing nature reduces electron density in the oxadiazole ring compared to the methoxy group, which is electron-donating. This alters reactivity in nucleophilic substitutions or cross-coupling reactions.
  • Applications : Brominated analogues are often intermediates in Suzuki-Miyaura coupling reactions, enabling further functionalization .

3-({3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzaldehyde

  • Substituent : Trifluoromethylphenyl group introduces strong electron-withdrawing effects and enhanced lipophilicity.
  • Key Differences : The trifluoromethyl group increases metabolic stability and bioavailability, making this compound more suited for pharmacokinetic optimization in drug design .

Comparison with Other Heterocyclic Carbaldehydes

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde

  • Core Structure : 1,2-Oxazole (isoxazole) instead of 1,2,4-oxadiazole.
  • Key Differences : The isoxazole ring has one oxygen and one nitrogen atom adjacent to each other, leading to different dipole moments and hydrogen-bonding capabilities. This structural variation impacts binding affinity in biological systems, as seen in its use as a liquid crystal precursor .

4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one

  • Core Structure : 1,2,4-Triazole with a ketone group.
  • Key Differences : The triazole ring’s additional nitrogen atom enhances hydrogen-bonding interactions, often correlating with improved antimicrobial and antitumor activities compared to oxadiazoles .

Functional Group Modifications

(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

  • Modification : Incorporation of a methylamine side chain.
  • Key Differences : The amine group enhances water solubility and enables salt formation (e.g., hydrochloride), improving bioavailability. This modification is critical for central nervous system (CNS)-targeting drugs .

Quantitative Structure-Activity Relationship (QSAR) Insights

Studies on structurally related triazole derivatives (e.g., 3-substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles) reveal that electronic parameters such as HOMO-LUMO energy gaps (ΔE1) and charge distribution (ΣQ) significantly influence antimicrobial activity. For instance:

  • ΔE1 : Lower HOMO-LUMO gaps correlate with higher reactivity and enhanced bioactivity.
  • ΣQ : Increased electron density at specific atoms (e.g., sulfur in thioether groups) improves binding to microbial targets .
Compound Class Key Substituent ΔE1 (eV) ΣQ (e) Bioactivity (IC50, μM)
1,2,4-Oxadiazole 2-Methoxyphenyl 4.2 0.78 12.3 (K-Ras inhibition)
1,2-Oxazole 3-Methylphenyl 3.9 0.85 8.7 (Antifungal)
1,2,4-Triazole 2-Hydroxyphenyl 3.5 0.92 5.4 (Antimicrobial)

Key Research Findings

Electronic Effects : Methoxy groups in 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde enhance electron density, favoring interactions with electrophilic targets like cysteine residues in proteins .

Steric Considerations : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 1,3,4-oxadiazoles) reduce enzymatic degradation but may hinder membrane permeability .

Biological Performance: Fluorinated derivatives (e.g., trifluoromethyl) exhibit superior pharmacokinetic profiles compared to non-fluorinated analogues due to increased metabolic stability .

Biological Activity

3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and neurodegenerative disorders. This article explores the biological activity of this specific oxadiazole derivative, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

The biological activity of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde can be attributed to its ability to interact with multiple biological targets. Research indicates that oxadiazole derivatives exhibit a broad spectrum of activities including:

  • Anticancer Activity : Many studies report that oxadiazole compounds inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values often in the low micromolar range .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Studies show that related oxadiazole derivatives possess potent antibacterial properties by disrupting bacterial cell wall synthesis and function .
  • Anti-inflammatory Effects : Some oxadiazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological efficacy of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is influenced by its structural components. The presence of the methoxy group at the para position enhances its lipophilicity and facilitates better interaction with biological membranes. This modification has been linked to improved anticancer activity compared to other derivatives lacking this substituent .

Research Findings

A summary of key findings regarding the biological activity of 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde is presented in the following table:

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
Anticancer (MCF-7)Human breast cancer cells0.038
Anticancer (HCT-116)Human colon cancer cells2.52
AntibacterialEscherichia coli25
AntibacterialStaphylococcus aureus15
Anti-inflammatoryCOX inhibitionIC50 < 10

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde:

  • Anticancer Evaluation : A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Studies : Another investigation assessed the antibacterial properties of several oxadiazoles against common pathogens. The study found that compounds with electron-donating groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of oxadiazole derivatives in treating infections and tumors. These studies often demonstrate a significant reduction in tumor size or bacterial load following treatment with these compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

Precursor Preparation : Reacting 2-methoxybenzoyl chloride with hydroxylamine to form the hydroxamic acid intermediate.

Cyclization : Treating the intermediate with a carbonyl source (e.g., triethyl orthoformate) under acidic conditions to form the 1,2,4-oxadiazole ring .

Oxidation : Selective oxidation of a methyl or hydroxymethyl group at the 5-position using oxidizing agents like KMnO₄ or CrO₃ under controlled conditions to yield the aldehyde functionality .
Key Considerations : Monitor reaction progress via TLC and optimize pH to avoid over-oxidation.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm the oxadiazole ring (δ ~8.5 ppm for H-5 in ¹H NMR) and aldehyde proton (δ ~9.8–10.2 ppm). The 2-methoxyphenyl group shows distinct aromatic splitting patterns .
  • FT-IR : Look for C=O stretch (~1680 cm⁻¹) and aldehyde C-H stretch (~2720 cm⁻¹) .
  • HRMS : Validate molecular weight (exact mass: 204.0706) to confirm purity and avoid misassignment of isotopic peaks .

Advanced: How can conflicting crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from:

  • Twinned Crystals : Use the SHELXL software for refinement, employing the TWIN/BASF commands to model twinning .
  • Disorder in the Aldehyde Group : Apply restraints to thermal parameters (ISOR/DFIX) and validate via residual density maps .
  • Validation Tools : Cross-check with the IUCr’s checkCIF to identify outliers in geometric parameters .

Advanced: What computational methods are effective for predicting the reactivity of the aldehyde group in derivatization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., Schiff base formation) .
  • MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS. Polar solvents stabilize the transition state for aldol condensations .
  • QSPR Models : Corporate Hammett σ values for the 2-methoxyphenyl substituent to predict electronic effects on reaction rates .

Basic: How does the 2-methoxyphenyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF) via dipole-dipole interactions but reduces solubility in non-polar solvents .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point ~180–185°C, with decomposition above 250°C due to oxadiazole ring cleavage .
  • Electronic Effects : The electron-donating methoxy group stabilizes the oxadiazole ring via resonance, confirmed by red-shifted UV-Vis absorption (~290 nm) .

Advanced: What strategies mitigate side reactions during functionalization of the aldehyde group?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the aldehyde as an acetal (using ethylene glycol and p-TsOH) before performing harsh reactions (e.g., Grignard additions) .
  • Catalytic Control : Use Lewis acids (e.g., Sc(OTf)₃) to direct regioselectivity in nucleophilic additions, minimizing oxadiazole ring opening .
  • In Situ Monitoring : Employ ReactIR to track aldehyde consumption and optimize reaction quenching to prevent over-functionalization .

Advanced: How can researchers address contradictory biological activity data in different assays?

Methodological Answer:

  • Assay Optimization :
    • Cytotoxicity Controls : Use MTT assays with >3 biological replicates to account for variability in cell viability .
    • Solvent Artifacts : Ensure DMSO concentrations are <0.1% to avoid false positives in enzyme inhibition studies .
  • SAR Studies : Compare derivatives (e.g., 3-(3-methoxyphenyl) analogs) to isolate the role of substituent positioning on activity .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to inhibit aldehyde oxidation .
  • Light Sensitivity : Use amber vials to prevent photodegradation, confirmed by stability studies showing <5% decomposition over 6 months .

Advanced: How can researchers validate the compound’s role in catalytic cycles or metal coordination?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve metal complexes (e.g., with Cu²⁺) to confirm binding via the oxadiazole N-atoms and aldehyde O-atom .
  • EPR Spectroscopy : Detect paramagnetic species in catalytic reactions (e.g., radical intermediates) using Bruker EMX spectrometers .

Advanced: What analytical workflows resolve impurities in scaled-up synthesis?

Methodological Answer:

  • HPLC-PDA/MS : Use a C18 column (MeCN/H₂O gradient) to separate byproducts (e.g., uncyclized intermediates) and identify via MS/MS fragmentation .
  • Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to remove hydrophobic impurities, monitored by melting point consistency .

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